Product packaging for 4-(Butylsulfanyl)phenol(Cat. No.:CAS No. 1077-25-4)

4-(Butylsulfanyl)phenol

Cat. No.: B3039455
CAS No.: 1077-25-4
M. Wt: 182.28 g/mol
InChI Key: PKUQXIYIBNRPTF-UHFFFAOYSA-N
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Description

4-(Butylsulfanyl)phenol is an organosulfur compound featuring a phenolic group and a butylsulfanyl moiety. This structure makes it a valuable building block in organic synthesis, particularly for constructing more complex molecules. Researchers utilize its properties in various fields, including materials science and chemical biology. Applications: This compound serves as a key intermediate in the synthesis of novel organic materials and ligands. Its potential applications include use in polymer chemistry, as a precursor for functionalized aromatics, and in the development of compounds with tailored electronic or steric properties. Research Value: The presence of both the phenolic and sulfide functional groups allows for diverse chemical transformations. The sulfur atom can be oxidized to different oxidation states, while the phenol can be alkylated or used in condensation reactions, offering researchers a versatile scaffold for synthetic studies. Handling and Storage: Store in a cool, dry place. For research purposes only. Not for diagnostic or therapeutic use. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14OS B3039455 4-(Butylsulfanyl)phenol CAS No. 1077-25-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butylsulfanylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,11H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUQXIYIBNRPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315794
Record name 4-(Butylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1077-25-4
Record name 4-(Butylthio)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1077-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Butylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations for 4 Butylsulfanyl Phenol

Direct Synthesis Strategies for the 4-(Butylsulfanyl)phenol Core Structure

The direct formation of the carbon-sulfur bond at the para-position of a phenol (B47542) ring is a key step in the synthesis of this compound. Various synthetic methods have been developed to achieve this transformation, each with its own advantages and substrate scope.

Nucleophilic Aromatic Substitution Routes for Sulfanyl (B85325) Group Introduction on Phenolic Precursors

Nucleophilic aromatic substitution (SNAr) presents a viable pathway for the introduction of a sulfanyl group onto a phenolic precursor. This reaction typically involves the displacement of a leaving group on the aromatic ring by a sulfur-containing nucleophile.

The success of SNAr reactions is highly dependent on the nature of the aromatic substrate. Aryl halides that lack electron-withdrawing groups are generally unreactive towards nucleophilic substitution under mild conditions. pressbooks.pub However, the presence of strong electron-withdrawing groups at positions ortho or para to the leaving group can significantly activate the ring for nucleophilic attack. libretexts.orgmasterorganicchemistry.com This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, via resonance. pressbooks.publibretexts.org

For phenolic precursors, the reaction can be initiated by deprotonating the hydroxyl group to form a more nucleophilic phenoxide. While direct substitution on an unactivated halophenol is challenging, the use of harsh conditions, such as high temperatures and pressures, can facilitate the reaction. For instance, chlorobenzene (B131634) can be converted to phenol by heating with sodium hydroxide (B78521) at 350°C. pressbooks.pub A similar principle can be applied to introduce a sulfanyl group, although specific conditions for the synthesis of this compound via this direct SNAr route are not extensively detailed in the provided search results. The general mechanism involves the addition of the nucleophile to the aromatic ring, followed by the elimination of the leaving group. pressbooks.pub

Coupling Reactions for Phenol-Sulfur Bond Formation

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds. These methods often offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions.

Copper-catalyzed reactions, in particular, have been employed for the synthesis of aryl sulfides. Traditional methods often required harsh conditions, such as high temperatures and polar solvents. umass.edu However, advancements have led to the development of more efficient catalytic systems. For example, copper(I)-catalyzed tandem transformation involving C-S coupling and C-H functionalization has been reported for the synthesis of 2-(phenylthio)phenols. nih.gov While this specific example leads to ortho-substitution, the underlying principles of copper-catalyzed C-S bond formation are relevant. These reactions typically involve the oxidative addition of an aryl halide to a copper(I) catalyst, followed by reaction with a sulfur nucleophile and subsequent reductive elimination to afford the aryl sulfide (B99878) product.

Organometallic Approaches in C-S Bond Construction

Organometallic reagents provide another avenue for the construction of C-S bonds. These methods often involve the reaction of an organometallic species, such as an organolithium or Grignard reagent, with a sulfur electrophile.

The generation of an organometallic derivative of phenol, followed by reaction with a butyl-containing sulfur electrophile, could theoretically yield this compound. Organometallic compounds exhibit a wide range of reactivities depending on the metal and the reaction conditions. msu.edu The formation of a C-S bond can be achieved by reacting an appropriate organometallic intermediate with a disulfide or a similar sulfur-transfer reagent. While specific examples for the direct synthesis of this compound using this approach are not explicitly detailed in the provided results, the general principles of organometallic chemistry support its feasibility. For instance, the Dötz reaction, a chromium-mediated process, is a known method for phenol synthesis involving organometallic intermediates. msu.edu More recently, nickel-catalyzed methods have been developed for the synthesis of phenols from aryl halides using nitrous oxide as an oxygen source, highlighting the versatility of organometallic approaches in phenol chemistry. nih.gov

Synthesis of Chemically Modified this compound Derivatives

Once the this compound core is synthesized, it can be further modified at either the aromatic ring or the hydroxyl group to generate a diverse range of derivatives.

Functionalization of the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the butylsulfanyl group, substitutions are expected to occur primarily at the positions ortho to the hydroxyl group.

Common electrophilic aromatic substitution reactions that can be applied to phenols include:

Halogenation: Reaction with bromine in a non-polar solvent can lead to monobromination, while in aqueous solution, polysubstitution can occur. mlsu.ac.in

Nitration: Using dilute nitric acid, a nitro group can be introduced onto the aromatic ring. solubilityofthings.com

Sulfonation: Treatment with sulfuric acid can introduce a sulfonic acid group. The position of substitution can be influenced by the reaction temperature. mlsu.ac.in

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively, onto the aromatic ring. mlsu.ac.in

The presence of the butylsulfanyl group may also influence the regioselectivity of these reactions due to its own electronic and steric effects.

Modifications at the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of this compound is a key site for chemical modification, allowing for the formation of ethers and esters. These transformations can alter the compound's physical and chemical properties.

Etherification: The Williamson ether synthesis is a classic method for forming ethers. This involves deprotonating the phenol to form the more nucleophilic phenoxide ion, which then reacts with an alkyl halide. solubilityofthings.com For example, reacting this compound with an appropriate alkyl halide in the presence of a base would yield the corresponding ether.

Esterification: Phenols can be converted to esters by reacting them with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. This reaction is often catalyzed by an acid or a base. The formation of sulfonate esters by reacting the phenol with a sulfonyl chloride is another important modification. libretexts.org These esterification reactions are crucial in modifying the biological activity of natural phenols. nih.gov

The reactivity of the hydroxyl group can be enhanced by converting it into a better leaving group, such as a tosylate, which facilitates nucleophilic substitution reactions. libretexts.orgnih.gov

Alterations and Extensions of the Butyl Chain

The functionalization of the this compound scaffold is primarily achieved by modifying the butyl chain. This allows for the introduction of various functional groups and the extension of the alkyl chain, thereby tuning the molecule's physicochemical properties. The most common strategy does not involve the direct modification of pre-existing this compound but rather the S-alkylation of 4-mercaptophenol (B154117) with a diverse range of functionalized alkyl halides or other electrophiles. This approach provides a versatile route to a wide array of derivatives.

Chain extension, a concept also utilized in polymer chemistry where low molecular weight reagents link polymeric precursors, can be adapted for smaller molecules. purpatents.comwikipedia.org For instance, bifunctional reagents can be used to introduce longer chains with terminal functionalities. Research has shown the successful reaction of substituted mercaptophenols with haloalkanonitriles, leading to the synthesis of derivatives with extended chains bearing a terminal nitrile group.

The synthesis of thioether end-functionalized polymers often employs thiols as chain-transfer agents, a methodology that highlights the reactivity of the thiol group for creating varied chain lengths. mdpi.com Furthermore, photoredox catalysis has enabled the anti-Markovnikov addition of various functionalities to alkenes, a strategy that could be applied to create complex alkyl chains for subsequent attachment to the 4-mercaptophenol core. researchgate.net

The table below illustrates potential alterations and extensions of the alkyl chain starting from 4-mercaptophenol.

Table 1: Examples of 4-Mercaptophenol Alkylation for Chain Alteration and Extension

Alkylating Agent Resulting Side Chain Introduced Functionality
1-Bromobutane -CH₂CH₂CH₂CH₃ Standard Butyl Group
1,4-Dibromobutane -(CH₂)₄-Br Terminal Bromide
4-Bromobutanenitrile -(CH₂)₃-CN Terminal Nitrile
Ethyl 4-bromobutanoate -(CH₂)₃-COOEt Terminal Ester
1-Bromo-4-chlorobutane -(CH₂)₄-Cl Terminal Chloride
5-Bromopent-1-ene -(CH₂)₃CH=CH₂ Terminal Alkene

Catalytic Methods in this compound Synthesis

The formation of the crucial carbon-sulfur (C-S) bond in this compound and its derivatives can be significantly enhanced through various catalytic methods. These approaches often provide higher yields, milder reaction conditions, and greater functional group tolerance compared to non-catalytic routes.

Transition-Metal Catalysis: Palladium and nickel complexes are highly effective catalysts for C–S cross-coupling reactions. acs.orgresearchgate.netthieme-connect.de These methods can couple aryl halides or triflates with thiols. For instance, the synthesis of aryl alkyl thioethers can be achieved using palladium precatalysts with phosphine (B1218219) ligands at room temperature. thieme-connect.de Nickel-catalyzed couplings are also prominent, offering an air-stable and more economical alternative for the synthesis of a broad scope of thioethers. researchgate.netchemrevlett.com

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions between reagents in immiscible phases, such as an aqueous solution of a thiolate salt and an organic solution of an alkyl halide. mdpi.comacs.orgresearchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the thiolate anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. acs.org This method accelerates the reaction and can lead to high yields under mild conditions.

Micellar Catalysis: In this approach, the reaction takes place in aqueous micellar solutions formed by surfactants. researchgate.net The hydrophobic core of the micelles can solubilize the organic reactants (e.g., 4-mercaptophenol and butyl bromide), leading to a high local concentration and accelerating the reaction rate. researchgate.net This technique is particularly relevant to green chemistry as it uses water as the bulk solvent.

The following table compares different catalytic systems used for thioether synthesis, which are applicable to the preparation of this compound.

Table 2: Comparison of Catalytic Systems for Thioether Synthesis

Catalytic System Catalyst Examples Typical Conditions Advantages
Palladium-Catalyzed Coupling Pd precatalysts with tBuXPhos or tBuBrettPhos ligands thieme-connect.de Room temperature, base (e.g., Et₃N) thieme-connect.de High efficiency, mild conditions, broad functional group tolerance. thieme-connect.de
Nickel-Catalyzed Coupling Ni(II)-modified SBA-15, Fe₃O₄@NiO/Co₃O₄ microspheres researchgate.net Elevated temperatures (e.g., 120 °C), base (e.g., KOH) researchgate.net Uses earth-abundant metal, effective for various aryl halides. researchgate.netresearchgate.net
Phase-Transfer Catalysis Tetrabutylammonium bromide (TBAB), Triethylbenzylammonium chloride (TEBAC) mdpi.com Biphasic system (e.g., H₂O/organic solvent), often at room temperature. mdpi.com Simple, mild conditions, inexpensive reagents, high yields. researchgate.net
Micellar Catalysis Surfactants like Triton X-100, TPGS-750-M researchgate.net Aqueous medium, often at room temperature or slightly elevated. Environmentally benign (uses water), can enhance reaction rates. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. google.com These principles are increasingly being applied to the synthesis of thioethers, including this compound.

One of the most significant green approaches is the use of alternative, environmentally benign reaction media. Water is an ideal green solvent, and methods have been developed to conduct the S-alkylation of thiols in water, often facilitated by a simple base like potassium carbonate or triethylamine, avoiding the need for toxic organic solvents. researchgate.net Micellar catalysis, as mentioned previously, is a prime example of a green synthetic method that utilizes water as the bulk solvent. researchgate.net

The choice of catalyst also plays a crucial role. The development of heterogeneous catalysts, such as magnetically retrievable nanocatalysts, allows for easy separation from the reaction mixture and reuse over multiple cycles. nih.gov This minimizes waste and the cost associated with the catalyst. Furthermore, using catalysts based on abundant and less toxic metals like nickel or copper is preferred over precious metals like palladium. chemrevlett.comresearchgate.net

Energy efficiency is another key principle. acs.org Developing synthetic routes that proceed at ambient temperature and pressure, as seen in some phase-transfer and metal-catalyzed reactions, reduces energy consumption. thieme-connect.deresearchgate.net Atom economy, which maximizes the incorporation of all materials used in the process into the final product, is also a consideration in designing synthetic routes.

The table below summarizes how green chemistry principles can be applied to the synthesis of this compound.

Table 3: Application of Green Chemistry Principles in Thioether Synthesis

Green Chemistry Principle Application in Thioether Synthesis Example
Use of Safer Solvents Replacing volatile organic solvents (VOCs) with water. S-alkylation of thiols performed in water with a base. researchgate.net
Catalysis Using recyclable heterogeneous catalysts or earth-abundant metal catalysts. Magnetically separable CoFe₂O₄-supported Cu/Ni nanocatalysts for C-S coupling. nih.gov
Energy Efficiency Designing reactions that proceed under mild conditions (room temperature, atmospheric pressure). Palladium-catalyzed C-S coupling at room temperature. thieme-connect.de
Use of Renewable Feedstocks Sourcing starting materials from biological sources. While not specific to this compound, research on deriving phenols from lignin (B12514952) is ongoing.
Waste Prevention Employing high-yield reactions with minimal byproducts and recyclable components. Micellar catalysis where the surfactant and catalyst can sometimes be recycled.

Theoretical and Computational Investigations of 4 Butylsulfanyl Phenol

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 4-(butylsulfanyl)phenol, a substituted phenol (B47542), is a subject of interest in computational chemistry. Understanding its electronic properties provides insights into its reactivity and potential applications. researchgate.net Theoretical studies, often employing quantum mechanical methods, are instrumental in elucidating these characteristics at a molecular level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. numberanalytics.comimist.ma It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. core.ac.ukijaemr.com DFT calculations can predict various ground-state properties, including molecular geometry, electronic energies, and charge distributions. imist.maresearchgate.net

For phenolic compounds, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide reliable results for structural and vibrational analyses. ijaemr.comresearchgate.net The choice of functional and basis set is crucial for obtaining accurate predictions. For instance, the CAM-B3LYP functional, in conjunction with a solvation model, has demonstrated high accuracy in determining the pKa of substituted phenols. mdpi.comnih.gov

The optimized geometry of related phenolic compounds has been successfully determined using DFT calculations, showing good agreement with experimental data. researchgate.netacs.org These calculations also provide insights into the distribution of electron density, which is essential for understanding the molecule's reactivity. rjpn.org

A key aspect of DFT studies is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rjpn.org The energies of these frontier orbitals are crucial indicators of a molecule's ability to donate or accept electrons. rjpn.orgnumberanalytics.com

Table 1: Representative DFT Functionals and Basis Sets Used in Phenol Studies

DFT FunctionalBasis SetApplication
B3LYP6-311++G(d,p)Geometry optimization, vibrational frequencies ijaemr.comresearchgate.net
CAM-B3LYP6-311G+dppKa determination mdpi.comnih.gov
M06-2X6-311++G(d)Tautomerization studies nih.gov
PBE06-31+G*NMR chemical shift prediction schrodinger.com

While DFT is a powerful tool, ab initio and post-Hartree-Fock methods provide a more rigorous treatment of electron correlation, which is the interaction between electrons. epfl.chnumberanalytics.com The Hartree-Fock (HF) method itself is a foundational ab initio method but neglects electron correlation. epfl.chnumberanalytics.com

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MPn) and Configuration Interaction (CI), build upon the HF method to include electron correlation effects. epfl.ch These methods are computationally more demanding than DFT but can offer higher accuracy for certain properties. epfl.chnumberanalytics.com For example, accurate descriptions of thermochemical properties often require methods like MPn. epfl.ch The inclusion of electron correlation is critical in cases where the HF approximation breaks down. epfl.ch

For complex systems, a combination of methods, such as the ONIOM approach which layers different levels of theory, can be employed to balance accuracy and computational feasibility. acs.org

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity. ucsb.edu It focuses on the HOMO and LUMO, as these orbitals are primarily involved in chemical reactions. numberanalytics.comnumberanalytics.com The energy and localization of the HOMO indicate the molecule's nucleophilic character, while the LUMO describes its electrophilic nature. ucsb.edu The HOMO-LUMO energy gap is a key indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity. numberanalytics.comnumberanalytics.com

For phenolic compounds, the substituents on the aromatic ring can significantly influence the energy and distribution of the frontier orbitals, thereby affecting their reactivity. researchgate.net For instance, electron-donating groups tend to raise the HOMO energy, making the molecule a better electron donor. Conversely, electron-withdrawing groups lower the LUMO energy, enhancing its electrophilic character. researchgate.net

Spin density analysis becomes important when studying radical reactions or open-shell species. It describes the distribution of unpaired electrons within a molecule, which is crucial for understanding the regioselectivity of radical attacks.

Table 2: Key Concepts in Frontier Orbital Analysis

ConceptDescriptionRelevance to Reactivity
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate electrons (nucleophilicity). ucsb.edu
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept electrons (electrophilicity). ucsb.edu
HOMO-LUMO Gap Energy difference between HOMO and LUMOA smaller gap often indicates higher reactivity. numberanalytics.comnumberanalytics.com
Spin Density Distribution of unpaired electronsPredicts sites of radical attack.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule, or its conformation, plays a significant role in its properties and reactivity. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states for their interconversion. youtube.com This is achieved by mapping the potential energy surface (PES), which describes the energy of the molecule as a function of its geometry. ucl.ac.uklibretexts.org

For flexible molecules like this compound, which has a butyl chain, multiple conformations are possible due to rotation around single bonds. youtube.com Computational methods can be used to explore the PES and locate the various energy minima and the barriers between them. github.io This information is crucial for understanding the molecule's dynamic behavior and how its shape influences its interactions with other molecules. The relationship between energy and dihedral angles can be visualized in conformational coordinate diagrams, where staggered conformations are typically energy minima and eclipsed conformations are energy maxima. youtube.com

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for structure elucidation and interpretation of experimental data. schrodinger.comnumberanalytics.com

NMR Spectroscopy: Computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. nmrdb.orgrsc.org The GIAO (Gauge-Including Atomic Orbital) method, often used within DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. schrodinger.com The accuracy of these predictions depends on the level of theory, basis set, and the inclusion of solvent effects. schrodinger.comrsc.org For phenols, the chemical shifts of the aromatic protons are typically in the range of 7-8 ppm, while the hydroxyl proton signal can vary. docbrown.infolibretexts.org

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the positions and intensities of IR absorption bands. rsc.orgresearchgate.net These calculations are often performed using DFT methods. numberanalytics.com The predicted spectra can be compared with experimental data to aid in the assignment of vibrational modes. researchgate.net For alcohols and phenols, a characteristic broad O-H stretching band is expected in the region of 3300-3400 cm⁻¹. libretexts.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths that determine a molecule's UV-Vis absorption spectrum. core.ac.ukresearchgate.net The choice of functional is critical for obtaining accurate predictions of absorption maxima (λmax). core.ac.uknih.gov For phenols, the absorption spectra are influenced by substituents on the aromatic ring and the pH of the solution. bgu.ac.ilresearchgate.net Combining molecular dynamics simulations with TD-DFT calculations can provide a more accurate representation of the absorption spectra in solution by accounting for conformational flexibility. nih.gov

Table 3: Computational Methods for Spectroscopic Prediction

SpectroscopyComputational MethodKey Parameters Predicted
NMR DFT (GIAO)Chemical shifts, coupling constants schrodinger.comnmrdb.org
IR DFT (Frequency Calculations)Vibrational frequencies, intensities numberanalytics.comrsc.org
UV-Vis TD-DFTExcitation energies (λmax), oscillator strengths core.ac.ukresearchgate.net

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry has become an indispensable tool for investigating reaction mechanisms. numberanalytics.com By modeling the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. numberanalytics.com This allows for the determination of reaction pathways and the calculation of activation energies, which provides insight into the reaction kinetics. matlantis.com

DFT is a popular method for these studies due to its ability to model the electronic structure and reactivity of molecules involved in a reaction. numberanalytics.commdpi.com For reactions involving phenols, computational studies can elucidate the role of substituents in directing the outcome of a reaction and can help to rationalize experimental observations. mlsu.ac.in For example, computational studies have been used to investigate the mechanism of the Hock rearrangement, an important industrial process for phenol production. chemrxiv.org These studies can also explore the influence of catalysts and solvent effects on the reaction mechanism. acs.orgchemrxiv.org

Computational Studies on Intermolecular Interactions and Self-Assembly

While direct computational studies focusing exclusively on the intermolecular interactions and self-assembly of this compound are not extensively documented in publicly available literature, a robust understanding can be constructed by examining theoretical investigations of analogous molecular systems. By synthesizing findings from computational analyses of phenol, thiophenol, and related substituted aromatic compounds, a theoretical framework for the behavior of this compound can be established. These studies provide critical insights into the fundamental forces that govern molecular aggregation, including hydrogen bonding, π-π stacking, and van der Waals forces, which are all expected to play a role in the self-assembly of this compound.

The primary intermolecular interactions anticipated for this compound are hydrogen bonds involving the phenolic hydroxyl group, π-π stacking interactions between the aromatic rings, and van der Waals forces, particularly from the butyl chains. Computational chemistry offers powerful tools to dissect these interactions, predict the geometry of dimers and larger clusters, and quantify the energetics of self-assembly.

Hydrogen Bonding and Dimerization

The phenol dimer serves as a fundamental model for understanding the hydrogen bonding in this compound. Computational studies on the phenol dimer reveal that the geometry is primarily dictated by a moderately strong O-H···O hydrogen bond, resulting in a "hinged" structure that is intermediate between T-shaped and stacked geometries. acs.orgacs.org The binding energy of the phenol dimer is significant, with high-level calculations estimating it to be approximately -27.6 kJ mol⁻¹. nih.govresearchgate.net

The presence of the butylsulfanyl group at the para position is expected to modulate the hydrogen bonding properties of the phenolic hydroxyl group. Studies on para-substituted phenols have shown that the nature of the substituent influences the acidity of the phenol and the strength of the hydrogen bonds it forms. nih.govnih.gov Electron-donating groups can alter the charge distribution in the aromatic ring and on the hydroxyl group, which in turn affects the interaction energies. pku.edu.cn For instance, in complexes with water, electron-donating substituents on phenol can influence the hydrogen-bond strength. nih.gov

The Role of the Sulfur Atom and π-π Stacking

The sulfur atom in the butylsulfanyl group introduces additional complexity and potential for specific interactions. Computational studies on the thiophenol dimer provide valuable insights. These studies indicate that the thiophenol dimer favors a combination of a weak S-H···S hydrogen bond and π-stacking. acs.orgnih.gov The binding energy of the most stable thiophenol dimer has been calculated to be around -26.9 kJ mol⁻¹, which is only slightly less than that of the phenol dimer. nih.govresearchgate.net This suggests that the dispersion forces contributing to the π-stacking play a very significant role in the stabilization of the dimer.

For this compound, the hydroxyl group is the primary hydrogen bond donor. However, the sulfur atom can act as a hydrogen bond acceptor, and the butylsulfanyl group as a whole will influence the electronic properties of the aromatic ring, thereby affecting the π-π stacking interactions. Computational studies on anisole (B1667542) (a methoxy-substituted benzene) dimers, which serve as a model for π-stacking in the absence of strong hydrogen bonds, show that these dimers are stabilized primarily by dispersion interactions in a parallel-displaced configuration. rsc.orgnih.gov

The interplay between the O-H···O hydrogen bond and π-π stacking is crucial for determining the preferred geometry of the this compound dimer. It is plausible that, similar to the phenol dimer, a primary hydrogen bond will form, with the aromatic rings adopting a stacked or T-shaped arrangement to maximize stabilizing dispersion interactions.

Van der Waals Interactions and the Butyl Chain

Table of Computationally Derived Interaction Energies for Analogous Dimers

Dimer System Computational Method Basis Set Calculated Interaction/Binding Energy (kJ mol⁻¹) Reference
Phenol Dimer SAPT2+(3) - -27.6 nih.govresearchgate.net
Phenol Dimer CCSD(T) CBS >28.5 rsc.org
Thiophenol Dimer (PD1) SAPT2+(3) - -25.9 nih.govresearchgate.net
Thiophenol Dimer (PD2) SAPT2+(3) - -26.9 nih.govresearchgate.net
Anisole Dimer - - - rsc.orgnih.gov
Phenol-Water Complex MP2 6-311+G(d,p) -7.8 to -9.7 (substituent dependent) nih.gov

Advanced Spectroscopic and Analytical Characterization of 4 Butylsulfanyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. mdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the chemical environment of individual atoms and the connections between them. For 4-(Butylsulfanyl)phenol, a comprehensive NMR analysis involves one-dimensional and two-dimensional techniques to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, are fundamental for the initial structural assessment of this compound.

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the butyl group. The aromatic region typically displays an AA'BB' system, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the hydroxyl group are expected to appear at a different chemical shift than those ortho to the butylsulfanyl group due to their differing electronic effects. The protons of the butyl chain will appear as multiplets in the aliphatic region of the spectrum, with chemical shifts and splitting patterns determined by their proximity to the electron-withdrawing sulfur atom. docbrown.info The labile phenolic -OH proton may appear as a broad singlet, and its chemical shift can be concentration-dependent. msu.edu

¹³C NMR: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are anticipated: four for the aromatic carbons and four for the carbons of the butyl group. The chemical shifts of the aromatic carbons are influenced by the hydroxyl (-OH) and butylsulfanyl (-S(CH₂)₃CH₃) substituents. The carbon atom attached to the hydroxyl group (C-1) and the carbon attached to the sulfur atom (C-4) can be identified by their characteristic chemical shifts. The signals for the butyl group carbons appear in the upfield region of the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. bmrb.io

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from structurally similar compounds.

¹H NMR Data (in CDCl₃)¹³C NMR Data (in CDCl₃)
PositionPredicted δ (ppm)MultiplicityPositionPredicted δ (ppm)
H-2, H-6 (Aromatic)7.25-7.35d, J ≈ 8.5 HzC-1 (C-OH)155.0
H-3, H-5 (Aromatic)6.75-6.85d, J ≈ 8.5 HzC-2, C-6133.0
-OH~5.0s (broad)C-3, C-5116.5
-S-CH₂-2.85t, J ≈ 7.4 HzC-4 (C-S)128.0
-CH₂-CH₂-CH₂-CH₃1.60sextet-S-CH₂-34.5
-CH₂-CH₂-CH₃1.45sextet-CH₂-CH₂-CH₂-CH₃31.5
-CH₃0.95t, J ≈ 7.3 Hz-CH₂-CH₂-CH₃22.0
-CH₃13.8

2D NMR experiments are crucial for making unambiguous assignments and confirming the proposed structure by revealing through-bond and through-space correlations. e-bookshelf.deiranchembook.ir

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would confirm the connectivity within the butyl chain by showing cross-peaks between adjacent methylene (B1212753) (-CH₂-) groups and between the terminal methyl (-CH₃) and its adjacent methylene group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs. magritek.com This experiment is used to definitively assign each carbon signal to its attached proton(s). For example, the aromatic proton signal at ~7.3 ppm would correlate with the carbon signal at ~133 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. magritek.comgoogle.com It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and piecing together molecular fragments. Key HMBC correlations for this compound would include the correlation from the methylene protons (-S-CH₂-) to the aromatic C-4 carbon, confirming the attachment of the butylsulfanyl group to the phenol (B47542) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, revealing through-space correlations. This can be useful for confirming stereochemistry or, in this case, the proximity of the -S-CH₂- protons to the H-3 and H-5 protons on the aromatic ring. rsc.org

Table 2: Expected Key 2D NMR Correlations for this compound

ExperimentProton (¹H)Correlated Nucleus (¹H or ¹³C)Information Gained
COSY-S-CH₂--CH₂-CH₂-CH₂-CH₃Confirms butyl chain connectivity
HSQC-CH₃-CH₃ (carbon)Assigns the methyl carbon
HMBCH-2, H-6C-4 (quaternary)Confirms position relative to sulfur
HMBC-S-CH₂-C-4, C-3, C-5Confirms thioether linkage to the ring
NOESY-S-CH₂-H-3, H-5Shows spatial proximity

While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in the solid phase. frontiersin.org Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), ssNMR can characterize the supramolecular assembly of this compound, including hydrogen-bonding networks and crystal packing. researchgate.netresearchgate.net For phenolic compounds, ssNMR is particularly effective in studying the nature of hydrogen bonds formed by the -OH group, which heavily influences the crystal structure. Analysis of the ¹³C chemical shifts in the solid state can reveal the presence of different polymorphs or non-equivalent molecules within the crystal lattice.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and thermally stable compounds like this compound. oiv.int In a typical GC-MS analysis, the compound is vaporized and separated from other components before entering the mass spectrometer. thermofisher.com Electron Ionization (EI) is the most common ionization technique used in GC-MS. The high energy of EI causes extensive fragmentation, producing a characteristic fingerprint for the molecule.

For this compound (Molecular Weight: 182.29 g/mol ), the EI mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 182. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-S bond, leading to a fragment corresponding to the loss of the butyl radical (•C₄H₉), resulting in a prominent peak at m/z 125 [M - 57]⁺.

Benzylic-type cleavage: Cleavage of the bond beta to the aromatic ring within the butyl chain, leading to the formation of a stable thionium (B1214772) ion.

McLafferty rearrangement: If applicable, rearrangement involving the transfer of a gamma-hydrogen to the sulfur atom followed by cleavage.

Loss of smaller alkyl fragments: Peaks corresponding to the sequential loss of ethylene (B1197577) (C₂H₄) from the butyl chain.

For less volatile compounds or for analyses requiring softer ionization, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. core.ac.uk Tandem mass spectrometry (MS/MS) provides even greater structural detail by allowing for the isolation and further fragmentation of specific ions. mdpi.com Common soft ionization techniques used in LC-MS include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

In a typical LC-MS/MS experiment using negative ion ESI, this compound would be detected as the deprotonated molecule, [M-H]⁻, at m/z 181. This precursor ion can then be selected and subjected to Collision-Induced Dissociation (CID) to generate a product ion spectrum. nih.gov The fragmentation of the [M-H]⁻ ion would provide confirmation of the structure. For instance, cleavage of the C-S bond could result in a phenolate-thiolate fragment. The choice of positive or negative ion mode depends on the analyte's ability to be protonated or deprotonated. semanticscholar.orgresearchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

TechniquePrecursor Ion (m/z)Predicted Fragment Ion (m/z)Predicted Neutral Loss / Fragment Identity
GC-MS (EI)182 [M]⁺125Loss of •C₄H₉ (butyl radical)
GC-MS (EI)182 [M]⁺153Loss of •C₂H₅ (ethyl radical)
GC-MS (EI)182 [M]⁺57[C₄H₉]⁺ (butyl cation)
LC-MS/MS (ESI-)181 [M-H]⁻124[M-H-C₄H₉]⁻ (thiophenolate fragment)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound, which in turn allows for the deduction of its elemental composition. measurlabs.comalevelchemistry.co.uk Unlike low-resolution mass spectrometry, which provides mass-to-charge (m/z) ratios to two decimal places, HRMS can achieve accuracy up to four or five decimal places. alevelchemistry.co.uk This high precision is crucial for distinguishing between compounds that may have the same nominal mass but different molecular formulas. alevelchemistry.co.uk

For this compound, HRMS analysis provides the experimental m/z value of the molecular ion. This value is then compared to the theoretical exact mass calculated from its molecular formula, C₁₀H₁₄OS. The close correlation between the measured and theoretical mass confirms the elemental composition with a high degree of confidence. measurlabs.com The analysis can be performed in both positive and negative ion modes, often using "soft" ionization techniques like electrospray ionization (ESI) to minimize fragmentation and ensure the molecular ion peak is prominent. alevelchemistry.co.ukmeasurlabs.com

ParameterValueReference
Molecular Formula C₁₀H₁₄OS
Theoretical Exact Mass 182.0765 u
Instrumentation Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap Mass Spectrometer mdpi.com
Common Ionization Mode Electrospray Ionization (ESI) alevelchemistry.co.uk
Typical Mass Accuracy < 5 ppm mdpi.com

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy explores the transitions between vibrational energy levels within a molecule upon interaction with electromagnetic radiation. jascoinc.com It is an indispensable tool for identifying the functional groups present in a compound, as each group has characteristic vibrational frequencies. jascoinc.comnih.gov

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. jascoinc.com The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. nih.gov

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH), aromatic (C-H and C=C), and alkyl (C-H) groups, as well as the carbon-sulfur (C-S) bond. The broad band in the high-wavenumber region is indicative of the O-H stretching vibration, characteristic of phenols. Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl group appear just below. The C=C stretching vibrations of the aromatic ring are found in the 1600-1450 cm⁻¹ region.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityReference
O-H Stretch Phenolic -OH3500 - 3200Broad, Strong nih.govresearchgate.net
C-H Stretch (Aromatic) Ar-H3100 - 3000Medium nih.gov
C-H Stretch (Aliphatic) -CH₂, -CH₃2960 - 2850Strong nih.gov
C=C Stretch (Aromatic) Aromatic Ring1610 - 1580, 1500 - 1450Medium to Strong nih.gov
C-O Stretch Phenolic C-O1260 - 1180Strong nih.gov
C-S Stretch Thioether710 - 570Weak to Medium
C-H Bend (Out-of-plane) p-disubstituted benzene860 - 800Strong

Table 2: Predicted FT-IR Spectral Data for this compound.

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light, typically from a laser. americanpharmaceuticalreview.com While FT-IR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of the molecule. Each compound produces a characteristic "fingerprint" Raman spectrum. americanpharmaceuticalreview.com

In this compound, the aromatic ring vibrations are expected to be particularly strong in the Raman spectrum. The symmetric "breathing" mode of the phenyl ring is a classic intense peak. horiba.com Bonds involving sulfur, such as the C-S stretch, often provide a more distinct signal in Raman than in IR. The technique is also sensitive to the microenvironment and conformational changes of the molecule. horiba.com Raman spectra can be collected from solid powders or solutions. mdpi.com

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityReference
Aromatic Ring Breathing Phenyl Ring~1000Strong horiba.com
C=C Stretch (Aromatic) Aromatic Ring1615 - 1575Strong mdpi.com
C-S Stretch Thioether710 - 570Medium
S-S Stretch (impurity) Disulfide550 - 500Medium horiba.com
Tyrosine-like Doublet Phenol Ring~850 and ~830Medium horiba.com

Table 3: Predicted Raman Spectral Data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. williams.edu The technique is particularly useful for analyzing compounds containing chromophores, which are groups of atoms responsible for the absorption. williams.edu In this compound, the chromophore is the substituted benzene ring.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of π → π* electronic transitions within the aromatic system. hnue.edu.vn The benzene chromophore typically displays three absorption bands, though not all may be observable with standard instruments. hnue.edu.vn The presence of substituents on the benzene ring—the hydroxyl (-OH) and butylsulfanyl (-S-C₄H₉) groups—alters the energy of these transitions, typically shifting the absorption maxima (λmax) to longer wavelengths (a bathochromic shift). The spectrum can also be sensitive to the pH of the solvent, as deprotonation of the phenolic hydroxyl group to form the phenoxide ion alters the electronic structure and shifts the absorption bands. hnue.edu.vn

TransitionChromophoreExpected λmax (in neutral solvent)Solvent EffectsReference
π → π Substituted Benzene~200-220 nm (Primary Band) hnue.edu.vn
π → π Substituted Benzene~270-285 nm (Secondary Band)Bathochromic shift in polar solvents and at high pH williams.eduhnue.edu.vn

Table 4: Predicted UV-Vis Absorption Data for this compound.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystalline material, the rays are scattered in specific directions, creating a diffraction pattern of constructive interference based on the arrangement of atoms. iitk.ac.inscribd.com

If a suitable single crystal of this compound can be grown, single-crystal XRD analysis can provide a precise three-dimensional model of the molecule, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Powder X-ray Diffraction (PXRD) is used when single crystals are not available or for analyzing a bulk polycrystalline sample. retsch.com The sample is ground into a homogeneous powder, and the resulting diffraction pattern serves as a unique fingerprint for that specific crystalline phase. retsch.com This is useful for phase identification, assessing sample purity against known crystalline phases, and determining the degree of crystallinity. researchgate.net The diffraction pattern consists of peaks at specific 2θ angles, which correspond to the spacing between crystal lattice planes according to Bragg's Law. retsch.com

ParameterInformation ObtainedSample FormReference
Unit Cell Dimensions Size and shape of the basic repeating crystal unitSingle Crystal iitk.ac.in
Bond Lengths & Angles Precise intramolecular geometrySingle Crystal iitk.ac.in
Crystal System e.g., Monoclinic, Orthorhombic, etc.Single Crystal iitk.ac.in
Intermolecular Interactions Hydrogen bonding, π-stackingSingle Crystal iitk.ac.in
Phase Identification Comparison to a database to identify the crystalline formPowder retsch.comrsc.org
Crystallite Size Estimation from peak broadeningPowder scribd.com

Table 5: Information Obtainable from X-ray Diffraction of this compound.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are multi-stage separation methods used to separate, identify, and quantify the components of a mixture. uspbpep.com These methods rely on the differential distribution of analytes between a stationary phase and a mobile phase. uspbpep.com For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant techniques for purity assessment and analysis.

Reverse-phase HPLC (RP-HPLC) is a common method for analyzing phenolic compounds. A nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive like formic or phosphoric acid to ensure the phenol is in its protonated state. sielc.com Components are separated based on their hydrophobicity, with more polar compounds eluting first.

Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is suitable for analyzing volatile and thermally stable compounds like this compound. researchgate.net The sample is vaporized and separated in a column containing a stationary phase. Separation is based on boiling point and interactions with the stationary phase. GC-MS provides both retention time data for quantification and mass spectra for definitive identification of the parent compound and any impurities. researchgate.net

TechniqueStationary PhaseMobile Phase / Carrier GasDetection MethodPurposeReference
RP-HPLC C18 or similar nonpolar materialAcetonitrile/Water or Methanol/Water mixtureUV-Vis Detector (monitoring at λmax)Purity assessment, quantification, separation from non-volatile impurities sielc.comedqm.eu
GC-MS Capillary column with a nonpolar or mid-polar phase (e.g., polysiloxane)Inert gas (e.g., Helium, Nitrogen)Mass Spectrometry (MS), Flame Ionization (FID)Purity assessment, identification of volatile impurities, quantification researchgate.net

Table 6: Typical Chromatographic Methods for the Analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the separation, identification, and quantification of semi- to non-volatile compounds like this compound. researchgate.net The development of a robust HPLC method is critical for purity testing and impurity profiling.

Research Findings: Method development for this compound would typically involve reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. redalyc.org Given the compound's structure, a C18 or a Phenyl stationary phase would be suitable. A C18 column offers general-purpose hydrophobic retention, while a Phenyl column can provide alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the analyte. thermofisher.comrsc.org

The mobile phase would likely consist of a mixture of an aqueous component (like water with a small percentage of acid, such as acetic or formic acid, to control the ionization of the phenolic group) and an organic solvent such as acetonitrile or methanol. lcms.czsigmaaldrich.com A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for eluting the compound of interest while also separating it from potential impurities with different polarities. lcms.cz

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, set at a wavelength where the phenol chromophore absorbs significantly, typically around 280 nm. lcms.czthermofisher.com For enhanced sensitivity and selectivity, especially in complex matrices, a fluorescence detector could be employed, as phenolic compounds often exhibit natural fluorescence. epa.gov

A hypothetical HPLC method for this compound is detailed below.

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector DAD at 280 nm
Injection Volume 10 µL
Expected Retention Time 8-12 minutes

This table represents a typical starting point for method development and is based on established methods for similar phenolic compounds.

Gas Chromatography (GC) Methodologies

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC analysis can be performed directly or after derivatization to improve volatility and chromatographic performance. epa.gov

Research Findings: A GC method for underivatized phenols typically employs a capillary column with a non-polar or semi-polar stationary phase, such as one composed of 95% dimethyl-5% diphenylpolysiloxane. settek.comcoresta.org The use of a Flame Ionization Detector (FID) is common for the analysis of underivatized phenols. epa.gov

To enhance sensitivity and peak shape, derivatization of the polar hydroxyl group can be performed. asianpubs.org For instance, silylation converts the phenol to a more volatile trimethylsilyl (B98337) ether, which is well-suited for GC analysis. asianpubs.orgresearchgate.net

A study involving the GC-MS analysis of Sterculia oblonga stem bark extract identified a structurally related compound, 1-(Butylsulfanyl)-2-ethoxyethane 4-methoxyphenol. hilarispublisher.commatec-conferences.org This analysis provides a concrete example of GC parameters applicable to a molecule with a butylsulfanyl group attached to a phenolic derivative. The retention time for this related compound was reported, offering a valuable reference point. hilarispublisher.com

Table 2: GC-MS Parameters Based on the Analysis of a Structurally Related Compound

ParameterValue
GC System Shimadzu GCMS-TQ8050 NX
Column SH-I-5MS (30 m x 0.25 mm I.D., df=0.25 µm)
Carrier Gas Helium
Injection Mode Split (1:20)
Oven Program 40°C to 280°C at 10°C/min
Detector Mass Spectrometer (MS)
Identified Related Compound 1-(Butylsulfanyl)-2-ethoxyethane 4-methoxyphenol
Reported Retention Time Not explicitly stated for the individual compound, but identified within the chromatogram.

Data adapted from the analysis of a plant extract containing a similar molecular scaffold. hilarispublisher.comcore.ac.uk

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis offers an alternative separation mechanism to HPLC and GC, based on the differential migration of ions in an electric field. It is known for its high efficiency, short analysis times, and minimal sample consumption. capes.gov.br

Research Findings: CE is well-suited for the analysis of charged or polar compounds, making it applicable to phenols and thiols. capes.gov.bracs.org For the analysis of this compound, a Capillary Zone Electrophoresis (CZE) method would be employed. capes.gov.br The separation would be conducted in a fused-silica capillary using a background electrolyte (BGE), typically a buffer solution. Borate buffers at a basic pH (e.g., pH 8.4-9.2) are commonly used for the analysis of phenolic compounds and thiols, as they ensure the deprotonation of the phenolic hydroxyl group, imparting a negative charge to the molecule and enabling its migration in the electric field. nih.govrsc.org

Detection in CE can be achieved using a UV detector, as in HPLC. capes.gov.br For enhanced sensitivity, laser-induced fluorescence (LIF) detection can be used, often requiring derivatization of the analyte with a fluorescent tag. rsc.orgacs.org Amperometric detection at a modified electrode is another sensitive option, leveraging the electrochemical activity of the phenol and thiol moieties. nih.govbldpharm.com Compared to HPLC, CE can offer faster analysis times, often under 20 minutes. nih.gov

Table 3: Prospective Capillary Electrophoresis Parameters for this compound

ParameterValue
Instrument Capillary Electrophoresis System with UV Detector
Capillary Fused-silica, 50 µm i.d., 50 cm total length
Background Electrolyte 25-50 mM Sodium Borate Buffer, pH 9.2
Separation Voltage 20-25 kV
Temperature 25 °C
Detection UV at 214 nm or 280 nm
Injection Hydrodynamic (e.g., 50 mbar for 5 s)

This table outlines a plausible CE method based on protocols for similar analytes. rsc.orgnih.gov

Advanced Analytical Detection Methods

Beyond standard UV detection, advanced methods can provide superior sensitivity and selectivity for the analysis of this compound, capitalizing on its unique structural features.

Electrochemical Detectors: Electrochemical methods are highly sensitive for compounds that can be oxidized or reduced. researchgate.net The phenolic group of this compound is readily oxidizable, making it an excellent candidate for electrochemical detection. nih.govmdpi.com Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to characterize the redox behavior of the compound. researchgate.netnih.gov When coupled with HPLC (HPLC-ED), an electrochemical detector can provide very low detection limits, often in the picogram range, by applying a specific potential at which the analyte oxidizes. researchgate.net This approach is particularly useful for trace-level analysis. mdpi.com

Chemiluminescence Detectors: For GC analysis, the Sulfur Chemiluminescence Detector (SCD) offers exceptional selectivity for sulfur-containing compounds. redalyc.org The SCD works by combusting the analyte as it elutes from the GC column, which converts the sulfur to sulfur monoxide (SO). This SO then reacts with ozone in a reaction cell to produce light (chemiluminescence), which is measured by a photomultiplier tube. The response is highly specific to sulfur and is linear and equimolar, meaning the signal is directly proportional to the amount of sulfur, regardless of the compound's structure. farmaciajournal.com This makes it an ideal detector for quantifying sulfur-containing impurities alongside this compound.

Quantitative Analytical Methods for Research Purity Assessment

Assessing the purity of a research-grade compound requires precise and accurate quantitative methods. For this compound, both chromatographic and spectroscopic techniques are applicable.

Chromatographic Purity by HPLC: HPLC with UV or DAD detection is a standard method for determining the chromatographic purity of a substance. researchgate.net The "area percent" method is commonly used, where the area of the main peak is compared to the total area of all peaks in the chromatogram. coresta.org For this to be accurate, all impurities must be resolved from the main peak and must have a similar response factor at the chosen wavelength. When reference standards for impurities are not available, this method provides a good estimation of purity. coresta.org A validated HPLC method with demonstrated linearity, accuracy, and precision is essential for reliable purity assessment. asianpubs.org

Purity by Quantitative NMR (qNMR): Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method that can determine the purity of a compound without needing a reference standard of the analyte itself. rsc.org Instead, a certified internal standard of known purity and weight is added to a precisely weighed sample of the analyte. nih.gov By comparing the integral of a specific, non-overlapping proton signal from the analyte with the integral of a signal from the internal standard, the purity of the analyte can be calculated with high accuracy. nih.gov 1H-qNMR is particularly powerful as it provides a direct measure of the molar quantity of the substance, making it a valuable tool for the definitive purity assessment of research compounds like this compound.

Reaction Kinetics and Mechanistic Studies of 4 Butylsulfanyl Phenol

Kinetic Analysis of Chemical Reactions Involving 4-(Butylsulfanyl)phenol

Kinetic analysis is crucial for quantifying the rates of chemical reactions involving this compound and understanding how various factors influence these rates.

Integrated rate laws are used to relate concentration and time, with the specific form of the equation depending on the reaction order. purdue.edu

Zero-order: [A] = -kt + [A]₀

First-order: ln[A] = -kt + ln[A]₀

Second-order: 1/[A] = kt + 1/[A]₀

Table 1: General Integrated Rate Laws

Reaction Order Integrated Rate Law
Zero [A] = -kt + [A]₀
First ln[A] = -kt + ln[A]₀
Second 1/[A] = kt + 1/[A]₀

This table outlines the fundamental equations used to describe reaction kinetics based on the order of the reaction. purdue.edu

The rate of chemical reactions involving phenols is significantly influenced by pH, temperature, and the solvent used.

Effect of pH: The pH of the reaction medium can dramatically affect the reaction rate, particularly for phenols. The acidity of phenols means that at higher pH values, they can be deprotonated to form the more nucleophilic phenolate (B1203915) anion, which can alter reaction pathways and rates. libguides.com For instance, in the enzymatic removal of phenol (B47542), the efficiency was observed to be highest in a pH range of 6 to 8. researchgate.net The speciation of a compound (the distribution of its different protonated and deprotonated forms) is pH-dependent and can influence its reactivity with other species, such as hydroxyl radicals. mdpi.com

Effect of Temperature: Temperature generally has a strong influence on reaction rates. An increase in temperature typically leads to a higher reaction rate, as it provides the molecules with more kinetic energy. researchgate.net This relationship is often described by the Arrhenius equation, which relates the rate constant to temperature and the activation energy of the reaction. tj-es.com For example, in the synthesis of phenolic resins, the yield and rate of polymerization generally increase with rising reaction temperature. iiardjournals.org

Effect of Solvent: The choice of solvent can impact reaction rates by influencing the solubility of reactants and stabilizing transition states. researchgate.net In the hydrogenation of 4-isopropylphenol (B134273), higher reaction rates were observed in supercritical CO₂ compared to 2-propanol. rsc.org The solvent can also play a direct role in the reaction mechanism, as seen in the synthesis of benzothiazoles where DMSO can act as both a solvent and an oxidant. organic-chemistry.org

Table 2: Influence of External Factors on Phenolic Reactions

Factor General Effect on Reaction Rate
pH Can significantly alter rates by changing the speciation of the phenolic compound (phenol vs. phenolate). libguides.comresearchgate.net
Temperature Increasing temperature generally increases the reaction rate. researchgate.netiiardjournals.org
Solvent Can affect reactant solubility and stability of transition states, thereby influencing the rate. researchgate.netrsc.org

This table summarizes the typical effects of pH, temperature, and solvent on the kinetics of reactions involving phenolic compounds.

Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. Various catalysts are employed in reactions involving phenols.

In the context of electrophilic aromatic substitution, Lewis acids like aluminum trichloride (B1173362) (AlCl₃) and iron trihalides are commonly used to generate strong electrophiles. msu.eduwikipedia.org For example, in Friedel-Crafts reactions, a Lewis acid catalyst is essential. wikipedia.org Similarly, acid catalysts like benzene (B151609) sulfonic acid are used in the alkylation of phenol. caltech.edu

Transition metals also play a significant role in catalyzing reactions of phenols. Palladium catalysts, such as PdCl₂ and [Pd(PPh₃)₄], are used in oxidative cyclization and other transformations of phenolic compounds. nih.gov Rhodium catalysts supported on activated carbon have been studied for the hydrogenation of 4-isopropylphenol. rsc.org Furthermore, ruthenium-based catalysts have been shown to be effective for the selective hydroxylation and ortho-alkenylation of phenolic derivatives. nih.gov

Mechanistic Pathways of this compound Transformations

Understanding the mechanistic pathways of this compound transformations is key to predicting its chemical behavior and the products formed in its reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for phenols. wikipedia.org The hydroxyl group of the phenol is a strong activating group, meaning it increases the electron density of the aromatic ring and makes it more susceptible to attack by electrophiles. wikipedia.orgopenstax.org This activation is particularly directed towards the ortho and para positions relative to the hydroxyl group.

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

Attack by the electrophile: The aromatic ring acts as a nucleophile and attacks the electrophile (E⁺), forming a positively charged carbocation intermediate known as an arenium ion or sigma complex. This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. msu.edumasterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. This step is generally fast. msu.edumasterorganicchemistry.com

For this compound, the hydroxyl group is a powerful ortho, para-director. The butylsulfanyl group is also generally considered to be an ortho, para-directing group, although it is less activating than the hydroxyl group. Therefore, electrophilic substitution would be expected to occur at the positions ortho to the strongly activating hydroxyl group.

Phenols can undergo both oxidation and reduction reactions, leading to a variety of products.

Oxidation Pathways: The oxidation of phenols does not proceed in the same manner as alcohols because they lack a hydrogen atom on the carbon bearing the hydroxyl group. openstax.org Instead, oxidation of phenols often yields quinones. openstax.org For example, phenol can be oxidized to benzoquinone using various oxidizing agents like sodium dichromate (Na₂Cr₂O₇) or Fremy's salt. openstax.orgresearchgate.net The oxidation process for phenols can be complex, sometimes involving radical intermediates. rsc.org The mechanism of phenol oxidation can proceed through different pathways, including concerted proton-electron transfer. researchgate.net These quinone structures can often be readily reduced back to hydroquinones, making them important in redox processes. openstax.orgyoutube.com

Reduction Pathways: The aromatic ring of phenols can be reduced under certain conditions. A common method for the reduction of phenols is catalytic hydrogenation, which typically requires high pressures and temperatures. This process can reduce the aromatic ring to a cyclohexyl ring. For instance, the hydrogenation of 4-isopropylphenol over a rhodium catalyst yields 4-isopropylcyclohexanol. rsc.org Another aspect of reduction can involve the cleavage of ether linkages if the phenol is derivatized. organic-chemistry.org

Table 3: Summary of Mechanistic Pathways for Phenolic Transformations

Reaction Type General Mechanism Key Intermediates
Electrophilic Aromatic Substitution Two-step process: electrophilic attack followed by deprotonation. msu.edumasterorganicchemistry.com Arenium ion (sigma complex). wikipedia.org
Oxidation Can lead to the formation of quinones. openstax.org Radical cations, radicals. rsc.org
Reduction (Catalytic Hydrogenation) Addition of hydrogen across the aromatic ring. -

This table provides a concise overview of the primary mechanistic routes for the transformation of phenolic compounds.

Investigation of Reactive Intermediates (e.g., radical species, Meisenheimer complexes)

In the study of reaction mechanisms involving phenols, the identification and characterization of transient reactive intermediates are crucial for a comprehensive understanding of the transformation pathways. For substituted phenols like this compound, key intermediates often include radical species and, under specific conditions, anionic sigma-complexes known as Meisenheimer complexes.

Radical Species:

The oxidation of phenolic compounds frequently proceeds via radical intermediates, most notably the phenoxyl radical. This species is formed by the abstraction of the hydrogen atom from the phenolic hydroxyl group. In the case of this compound, this process can be initiated by enzymatic systems, such as peroxidases, or by chemical oxidants. researchgate.netnih.gov The formation of the phenoxyl radical is a critical step that dictates the subsequent reaction course, which can include radical-radical coupling to form dimers and oligomers, or further oxidation. researchgate.netresearchgate.net

The stability of the resulting phenoxyl radical is significantly influenced by the nature of the substituents on the aromatic ring. pan.olsztyn.pl For this compound, the para-butylsulfanyl group (-S(CH₂)₃CH₃) plays a role in stabilizing the radical. The sulfur atom can delocalize the unpaired electron through resonance, contributing to the stability of the phenoxyl radical. This stabilization affects the kinetics of the initial hydrogen atom abstraction and the subsequent fate of the radical intermediate. pan.olsztyn.pl Studies on analogous alkylthiophenols have shown that peroxidase-catalyzed oxidation leads to the formation of radical cations, which can then associate to form stable dimeric three-electron bonded complexes. researchgate.net

Meisenheimer Complexes:

Meisenheimer complexes are anionic, negatively charged intermediates formed in nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgmdpi.com These complexes arise from the attack of a nucleophile on an electron-deficient aromatic ring. pearson.com For a Meisenheimer complex to form from a phenol derivative, the aromatic ring must be sufficiently activated by potent electron-withdrawing groups, typically nitro groups, in the ortho and/or para positions. libretexts.orgnih.gov

The formation of a Meisenheimer complex directly from this compound is not a typical reaction pathway under standard conditions, as the butylsulfanyl group and the hydroxyl group are not strong enough electron-withdrawing groups to facilitate nucleophilic attack on the ring. However, under strongly basic conditions, the formation of the corresponding phenoxide ion increases the electron density of the ring, making it even less susceptible to nucleophilic attack. Conversely, transition-metal activation, for instance by a Ruthenium π-complex, can withdraw sufficient electron density from the phenol ring to favor a classic SNAr mechanism via a Meisenheimer complex intermediate. nih.gov While the direct formation from this compound is unlikely, understanding these intermediates is essential in the broader context of phenol chemistry, particularly when additional activating groups are present on the aromatic ring. mdpi.compearson.com

Table 1: Key Reactive Intermediates in Phenol Reactions

Intermediate Type Description Role in Reactions of this compound
Phenoxyl Radical A neutral radical species formed by the removal of the hydrogen atom from the hydroxyl group. Its stability is influenced by ring substituents. pan.olsztyn.pl A key intermediate in oxidation reactions, leading to dimerization, polymerization, or the formation of quinone-type structures. researchgate.netresearchgate.net
Radical Cation A positively charged radical species that can form during enzymatic oxidation of alkylthiophenols. researchgate.net May form during peroxidase-catalyzed oxidation, potentially leading to the formation of sulfoxides or dimeric complexes. researchgate.net
Meisenheimer Complex An anionic sigma-complex formed by the addition of a nucleophile to an electron-poor aromatic ring. libretexts.org Formation is not favored for this compound itself but could occur if the ring is further activated by strong electron-withdrawing groups or transition metals. pearson.comnih.gov

Structure-Reactivity Relationships and Hammett Analysis

The relationship between the molecular structure of a substituted phenol and its chemical reactivity can be quantitatively assessed using linear free-energy relationships, most notably the Hammett equation. utexas.eduwikipedia.org This analysis provides valuable insights into reaction mechanisms by correlating reaction rates or equilibrium constants with the electronic properties of substituents on the aromatic ring.

The Hammett equation is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for a reaction of the substituted compound.

k₀ or K₀ is the constant for the unsubstituted reference compound (phenol).

σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a particular substituent at a specific position (meta or para). libretexts.orglibretexts.org

ρ (rho) is the reaction constant, which measures the sensitivity of a given reaction to the electronic effects of substituents. wikipedia.org

A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. libretexts.orgresearchgate.net The reaction constant, ρ, reveals information about the transition state of the rate-determining step. A positive ρ value implies that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value indicates that electron-donating groups accelerate the reaction, pointing to the development of positive charge (or loss of negative charge). wikipedia.org

In reactions such as the ionization of phenols, where a negative charge develops on the phenoxide ion, the reaction constant (ρ) is positive. researchgate.net This means that electron-withdrawing substituents (with positive σ values) stabilize the phenoxide anion and increase the acidity (lower pKa) of the phenol. For this compound, with a σₚ value close to zero, its acidity would be expected to be very similar to that of unsubstituted phenol. In contrast, a substituent like a nitro group (NO₂) has a large positive σₚ value, making 4-nitrophenol (B140041) significantly more acidic than phenol.

Table 2: Hammett Substituent Constants (σₚ) for Selected Para-Substituents

Substituent (X) Formula σₚ Value Electronic Effect
Hydrogen -H 0.00 Reference
Methylthio -SCH₃ 0.00 Inductive withdrawal, resonance donation (balanced) wiredchemist.com
Butyl -C₄H₉ -0.16 Electron Donating (Inductive + Hyperconjugation)
Methoxy -OCH₃ -0.27 Strong Resonance Donor, Inductive Withdrawer wiredchemist.com
Hydroxyl -OH -0.37 Strong Resonance Donor, Inductive Withdrawer wiredchemist.com
Chlorine -Cl 0.23 Inductive Withdrawer, Weak Resonance Donor wiredchemist.com
Cyano -CN 0.66 Strong Inductive and Resonance Withdrawer wiredchemist.com
Nitro -NO₂ 0.78 Strong Inductive and Resonance Withdrawer wiredchemist.com

The σₚ value for -SCH₃ is used as a close approximation for the -S(CH₂)₃CH₃ group.

This table illustrates how the butylsulfanyl group's electronic influence compares to other common substituents, allowing for predictions of its effect on the kinetics and equilibria of various reactions involving the phenolic ring.

Applications and Functionalization in Advanced Materials Science

Integration of 4-(Butylsulfanyl)phenol into Polymer Systems

The unique structure of this compound makes it a candidate for modifying and creating new polymer systems, from specialized monomers to additives in established resin formulations.

Synthesis and Characterization of this compound-Based Monomers and Polymers

While direct polymerization of this compound is not extensively documented, the synthesis of related monomers containing butylsulfanyl-substituted aromatic rings highlights a viable pathway for its use. A key example is the preparation of polymers from monomers like 4,4'-bis(butylsulfanyl)-2,2'-bithiophene. In a representative synthesis, this monomer undergoes oxidative polymerization using iron(III) chloride (FeCl₃) to yield poly[4,4'-bis(butylsulfanyl)-2,2'-bithiophene]. acs.org

The resulting polymer (referred to as P1) is soluble in common organic solvents such as chloroform, toluene, and THF. acs.org This solubility is a significant advantage for solution-based processing and fabrication of thin films. Characterization of such polymers involves a suite of analytical techniques to determine their structural, thermal, and electrochemical properties. acs.orgsioc-journal.cn

Table 1: Characterization Data for a Representative Butylsulfanyl-Containing Polymer (P1)

Property Finding Source
Monomer 4,4'-bis(butylsulfanyl)-2,2'-bithiophene acs.org
Polymerization Method Oxidative polymerization with FeCl₃ acs.org
Weight-Average Molecular Weight 8 kDa acs.org
Solubility Readily soluble in CHCl₃, CH₂Cl₂, CS₂, toluene, THF acs.org
Structure Lamellar acs.org
Optical Properties (in CHCl₃) UV-vis absorption maximum at ~470 nm acs.org

| Film Properties | Can be cast from an orange-red solution to form a violet film | acs.org |

These findings demonstrate that the butylsulfanyl group can be successfully incorporated into polymer backbones, creating materials with specific, measurable properties relevant to advanced applications.

Role in Phenolic Resin Formulations and Composites

Phenolic resins, first commercialized as Bakelite, are synthetic polymers produced from the reaction of phenol (B47542) or substituted phenols with formaldehyde. wikipedia.org These resins are classified into two main types, novolacs and resoles, based on the phenol-to-formaldehyde ratio and the catalyst used (acidic or basic). unina.itiiardjournals.org They are widely used as binders, adhesives, and molding compounds due to their high thermal stability, hardness, and chemical resistance. conicet.gov.arterchemicals.com

The properties of phenolic resins can be tailored by incorporating substituted phenols. For example, alkylphenols can modify the polymer's structure and compatibility with other materials. unina.it A monofunctional phenol can act as a chain stopper, controlling the molecular weight and cross-linking density of the final thermoset. Given its structure, this compound could theoretically be used as a co-monomer in phenolic resin synthesis. The butylsulfanyl group would be expected to influence the resin's properties, potentially increasing its flexibility, modifying its solubility, or improving adhesion to specific substrates.

Phenolic resins are critical components in reinforced composites, where they bind to materials like glass fibers to create flame- and smoke-resistant products for the aerospace and transit industries. cnrs.fr The modification of these resins with functional phenols is an ongoing area of research to improve performance and address environmental concerns. researchgate.net

Development of Electronic and Optoelectronic Materials

The electronic properties of sulfur-containing organic molecules make them prime candidates for the development of next-generation electronic and optical devices.

Utilization in Organic Semiconductors and Conductive Polymers

Conductive polymers are organic materials that can conduct electricity, a property that arises from delocalized electrons along a conjugated polymer backbone. bridgew.eduslideshare.net This class of materials combines the electrical properties of semiconductors or metals with the processing advantages of polymers. jchemrev.com Polythiophenes and their derivatives are among the most studied conductive polymers due to their high stability and tunable electronic properties. jchemrev.com

The incorporation of alkylsulfanyl side chains, such as a butylsulfanyl group, into conjugated polymer systems is a known strategy to enhance material properties. Research on poly[4,4'-bis(butylsulfanyl)-2,2'-bithiophene] shows that the butylsulfanyl group improves solubility and allows the resulting polymer to be processed into flexible films. acs.org Such polymers are considered organic semiconductors, where charge carriers can be introduced through a process called doping to achieve significant conductivity. bridgew.edu The development of solution-processable and highly conductive polymers is crucial for applications in flexible electronics, printable circuits, and energy harvesting devices. nih.gov

Non-Linear Optical (NLO) Properties and Applications

Non-linear optics (NLO) describes the behavior of light in materials where the response to a high-intensity light source, like a laser, is non-linear. wikipedia.org Organic molecules with specific structural features, such as extended π-conjugated systems and electron donor-acceptor groups, can exhibit significant NLO properties. physchemres.org These properties are essential for applications in optoelectronics, including frequency conversion and optical switching. mdpi.com

Phenolic compounds and molecules containing sulfur atoms have been a focus of NLO research. The phenolic hydroxyl group can act as an electron donor, while the sulfur atom in a sulfanyl (B85325) group can also contribute to the electronic structure that gives rise to NLO effects. Theoretical and experimental studies on various substituted phenols and sulfur-containing aromatic compounds have demonstrated their potential as NLO materials. physchemres.orgresearchgate.net For instance, computational studies show that the first hyperpolarizability (a measure of second-order NLO activity) of phenolic compounds can be significantly higher than that of reference materials like urea. researchgate.net The specific arrangement of donor and acceptor groups across the molecule is key to maximizing this effect. physchemres.org

Table 2: Comparison of Calculated First Hyperpolarizability (β) for NLO-Active Compounds

Compound First Hyperpolarizability (β) Value (x10⁻³⁰ esu) Comparison to Urea Source
Urea (reference) 0.65 1x physchemres.org
1-[4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)phenyl]ethanone (MMP) 2.44 3.75x physchemres.org

Note: Values are method-dependent and provided for illustrative comparison.

Functional Coatings and Adhesives

The inherent reactivity of the phenol group makes it a cornerstone for developing functional coatings and adhesives. Phenolic resins are well-established in this area, providing excellent adhesion to metals, thermal resistance, and protection against corrosion and wear. wikipedia.orgconicet.gov.arterchemicals.com

Functional coatings are designed to add specific properties to a substrate's surface, such as water repellency, corrosion resistance, or improved adhesion. lohmann-tapes.com The incorporation of specialized molecules into coating formulations is a primary method for achieving these functions. The structure of this compound, with its polar hydroxyl group and nonpolar butylsulfanyl tail, suggests it could act as a surface-modifying additive. It could potentially alter the surface energy of a coating, improving its wetting behavior on certain substrates or enhancing its compatibility in a multi-component resin blend.

In adhesives, phenolic resins are valued for creating strong, durable bonds. terchemicals.comaxcentive.com Formulations are often modified to meet specific application demands. Molecules that can co-react into the polymer network or alter the final properties of the cured adhesive are of significant interest. The introduction of a butylsulfanyl group via a compound like this compound could influence the adhesive's flexibility and its interaction with different materials.

Membranes and Separation Technologies

The unique chemical structure of this compound, which combines a nucleophilic phenolic hydroxyl group, a thioether linkage, and a hydrophobic butyl group, suggests its potential utility in the development of advanced membrane materials. Although direct studies on the incorporation of this compound into separation membranes are not extensively documented, its application can be inferred from established principles of polymer and membrane science, particularly in the functionalization of polysulfone-based membranes and the synthesis of polythioether membranes.

Polysulfone (PSU) and its derivatives are widely used engineering thermoplastics for fabricating membranes for ultrafiltration, nanofiltration, and as supports for reverse osmosis thin-film composite membranes due to their excellent mechanical, thermal, and chemical stability. texas.govgoogle.com However, the inherent hydrophobicity of polysulfone can lead to membrane fouling. To mitigate this, the surface of PSU membranes is often modified to enhance hydrophilicity. The phenolic group of this compound could be utilized for grafting it onto a modified PSU backbone. For instance, PSU can be chloromethylated and subsequently converted to an alkenyl-functionalized polymer. osti.gov This "clickable" PSU, featuring pendant double bonds, can then react with various thiol-containing molecules via photo-initiated thiol-ene chemistry. osti.govosti.gov While this compound itself is not a thiol, its structure is relevant to the broader class of sulfur-containing functionalization agents. For example, thiol-functionalized nanosilica has been immobilized on poly(ether sulfone) (PES) membranes to improve selectivity for heavy-metal ions. acs.org Similarly, anionic glycosylated polysulfone membranes have been prepared using 'thiol-yne' click reactions to create high-affinity adsorbents for low-density lipoprotein (LDL). nih.gov These examples highlight a pathway where a derivative of this compound could be used to impart specific functionalities to a membrane surface.

Another promising area is the development of polythioether-based membranes. These membranes are gaining attention for their enhanced chemical stability compared to traditional polyamide membranes, especially in acidic or alkaline environments. researchgate.net Research has demonstrated the formation of polythioether ultrathin membranes through interfacial polymerization of multifunctional thiol and alkene or alkyne monomers. acs.orgacs.org These membranes have shown excellent performance in ion separation, achieving high rejection rates for salts like Na₂SO₄. acs.org The thioether linkage (C-S-C) in the backbone of these polymers contributes to their robustness. Given that this compound contains a thioether linkage, it could potentially serve as a comonomer or a modifying agent in the synthesis of such chemically resistant membranes, with the butyl group influencing the polymer's hydrophobicity and chain packing.

The potential applications are summarized in the table below, based on the functionalities of related compounds.

Potential Role of this compoundMembrane TypeTarget ApplicationRationale
Co-monomer/ModifierPolythioether MembranesIon Separation, DesalinationThe thioether group could be integrated into the polymer backbone, enhancing chemical stability. The butyl group would modify hydrophobicity. researchgate.netacs.orgacs.org
Functionalization Agent (as a derivative)Modified Polysulfone (PSU) MembranesWater Purification, Anti-fouling, Selective AdsorptionThe phenolic group allows for grafting onto the PSU backbone, introducing the butylsulfanyl moiety to tailor surface properties like hydrophilicity and adsorptive capacity. osti.govosti.govnih.gov

Design of High-Performance Engineering Plastics

Engineering plastics are a class of polymeric materials that offer superior mechanical and thermal properties compared to commodity plastics. The incorporation of specific functional monomers can tailor these properties for demanding applications. This compound presents an interesting profile as a monomer or modifier for high-performance plastics due to its combination of a reactive phenol group, a rigid aromatic ring, and a flexible, sulfur-containing side chain.

One of the most relevant classes of high-performance plastics in this context is poly(phenylene sulfide) (PPS). PPS is known for its exceptional thermal stability, chemical resistance, and dimensional stability. It is typically synthesized from p-dichlorobenzene and sodium sulfide (B99878). However, research into modifying the PPS structure to fine-tune its properties is ongoing. For instance, high molecular weight poly(phenylene sulfide sulfone) (PPSS) copolymers have been synthesized to create amorphous polymers with improved solubility and high char yields, indicating enhanced flame resistance. vt.edu The synthesis of poly(aryl thioether)s through methods like palladium-catalyzed C-S/C-S metathesis allows for the creation of porous polymers with high chemical and thermal resistance. osti.gov The structure of this compound makes it a candidate for inclusion in such polymer systems. Its phenolic hydroxyl group provides a reactive site for polymerization, potentially through etherification or condensation reactions, to incorporate the butylsulfanylphenylene unit into a polymer backbone.

Another major category of engineering plastics is polycarbonates (PC). Polycarbonates are typically synthesized by the reaction of a bisphenol (most commonly bisphenol A) with a carbonate source. google.com The properties of the resulting polycarbonate can be modified by using different substituted phenols as comonomers or as end-capping agents. epo.org For example, alkyl-substituted phenols are commonly used as chain stoppers to control molecular weight and modify the final properties of the polymer. epo.org Natural polyphenols like curcumin (B1669340) have been explored as a bio-based replacement for bisphenol A in polycarbonate synthesis. mdpi.comnih.gov In this context, this compound could be used as a comonomer to introduce thioether linkages into the polycarbonate backbone, potentially enhancing properties such as refractive index, thermal stability, or chemical resistance. The flexible butyl group could also act as an internal plasticizer, improving processability.

Similarly, poly(phenylene ether) (PPE) resins, another class of high-performance thermoplastics, are produced by the oxidative coupling polymerization of substituted phenols. google.com Hydroxy-substituted PPE resins have been developed to act as compatibilizers in polymer alloys with materials like polyamides and polyesters. google.com The use of this compound as a comonomer in PPE synthesis could introduce the sulfur-containing side chain, which could impart specific properties or improve compatibility with other sulfur-containing polymers like PPS.

The potential roles of this compound in engineering plastics are outlined below.

Potential RolePolymer ClassPotential Improvement/FunctionalityRationale
Co-monomerPoly(aryl thioether)s / PPS derivativesModified thermal properties, solubility, and processability.The phenolic -OH group allows for incorporation into the polymer backbone via etherification or substitution reactions. osti.govvt.edu
Co-monomer / End-capping agentPolycarbonates (PC)Enhanced refractive index, thermal stability, and modified mechanical properties (e.g., flexibility).Can be incorporated alongside or in place of standard bisphenols, or used to terminate polymer chains. google.comepo.org
Co-monomerPoly(phenylene ether)s (PPE)Introduction of sulfur functionality, potential for improved blend compatibility, modified thermal behavior.Can be copolymerized with other phenols in an oxidative coupling reaction. google.com
Additive/ModifierVarious Thermoplastic BlendsCompatibilizer, property modifier.The dual hydrophobic (butyl chain) and polar (phenol/thioether) nature may aid in compatibilizing polymer blends. kraton.comensingerplastics.com

Role of 4 Butylsulfanyl Phenol in Catalysis and Catalytic Processes

4-(Butylsulfanyl)phenol as a Component in Catalyst Design

The design of effective catalysts often relies on the modular synthesis of ligands that can tune the electronic and steric properties of a metal center. The presence of both a hard phenoxide donor and a soft thioether donor in this compound makes it a potentially valuable bidentate ligand.

Ligand Synthesis and Complexation with Metal Centers

The synthesis of ligands from substituted phenols is a well-established strategy in coordination chemistry. Thioether-phenolate ligands, structurally analogous to this compound, have been synthesized and complexed with a variety of transition metals, including Group 4 metals (Titanium, Zirconium, Hafnium), aluminum, and rare earth metals. researchgate.netacs.orgthieme-connect.com The general synthesis involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then coordinates to the metal center. The thioether sulfur atom can also coordinate to the metal, creating a chelate ring that enhances the stability of the resulting complex.

For instance, studies on ligands like 4,6-di-tert-butyl-2-phenylsulfanylphenol show that they can form stable, four-coordinate aluminum complexes and κ2-chelated zirconium complexes. researchgate.netacs.org In these complexes, the phenoxy oxygen and the thioether sulfur act as a bidentate ligand. It is highly probable that this compound would coordinate to metal centers in a similar fashion, acting as a monoanionic bidentate [O, S] ligand. The butyl group on the sulfur atom would offer moderate steric bulk and influence the solubility of the resulting metal complex.

The synthesis of such complexes typically involves the reaction of the phenol (B47542) derivative with a suitable metal precursor, such as a metal alkyl or metal amide, via alkane or amine elimination, respectively. thieme-connect.com

Supported Catalysts Incorporating this compound Moieties

Heterogeneous catalysts are crucial in industrial processes due to their ease of separation and recyclability. Functionalized phenols can be immobilized on solid supports, such as silica, alumina, or polymers, to create supported catalysts. mdpi.comacs.org Thioether groups, in particular, have been used to anchor metal nanoparticles to support materials, providing stable and active heterogeneous catalysts. mdpi.com

A potential route to a supported catalyst involving this compound could be its covalent attachment to a porous support material. For example, the phenolic group could be modified to react with the surface of a support like silica. The thioether moiety would then be available to coordinate with a catalytically active metal species. Alternatively, porous polymers composed of aryl thioether units have been synthesized via palladium-catalyzed C–S/C–S metathesis, demonstrating the robustness of the thioether linkage in creating stable materials for applications in heterogeneous catalysis. acs.org While specific research on supported catalysts derived from this compound is not available, the principles established for other thioether-containing phenols suggest its viability in this area.

Catalytic Activity in Organic Transformations

The electronic properties of the butylsulfanyl group, which can act as a mild electron-donating group, and the presence of the phenolic hydroxyl, make this compound a candidate for participation in several types of catalytic organic reactions.

Oxidative Coupling Reactions of Phenols

Oxidative coupling of phenols is a fundamental reaction for the synthesis of biphenols and poly(phenylene oxide)s, often catalyzed by transition metal complexes. researchgate.netnih.govnih.gov The reaction proceeds through the formation of phenoxy radicals, which then couple at the ortho or para positions. The selectivity of these couplings is highly dependent on the catalyst and the substitution pattern of the phenol. nih.govsumitomo-chem.co.jp

While no studies have specifically detailed the oxidative coupling of this compound, the reactivity of other para-substituted phenols provides insight. For phenols with a substituent at the para-position, oxidative coupling typically occurs at the ortho-positions, leading to ortho-ortho linked dimers. The butylsulfanyl group at the para-position would direct coupling to the ortho positions. The reaction could potentially be catalyzed by various metal complexes, such as those based on copper, iron, or vanadium, which are known to promote the one-electron oxidation of phenols to their corresponding phenoxy radicals. researchgate.net Furthermore, metal-free oxidative coupling mediated by sulfoxides has been shown to be effective for cross-coupling phenols with other nucleophiles, a strategy that could potentially be applied to this compound. rsc.org

Asymmetric Catalysis and Chiral Induction

The development of chiral catalysts for enantioselective reactions is a cornerstone of modern organic synthesis. Ligands containing sulfur, such as chiral thioethers, have been successfully employed in a range of asymmetric transformations. rsc.orgrsc.orgnih.gov The sulfur atom in these ligands can act as a soft donor to coordinate with a metal center, and when incorporated into a chiral scaffold, can create a stereochemically defined environment that directs the enantioselectivity of a reaction.

For this compound to be used in asymmetric catalysis, it would first need to be rendered chiral. This could be achieved, for example, by introducing a chiral center within the butyl group or by incorporating the this compound unit into a larger, inherently chiral structure, such as a BINOL or SPANphos derivative. Research has shown that chiral phosphite-thioether and phosphine-thioether ligands are effective in asymmetric hydrogenation and allylic substitution reactions. acs.orgnih.gov Similarly, chiral sulfide (B99878) catalysts have been developed for enantioselective oxysulfenylation reactions of alkenes with phenol nucleophiles. chinesechemsoc.org

Although no chiral catalysts have been reported based on the this compound scaffold itself, the principles of chiral ligand design suggest that a chiral derivative could be a viable component in an asymmetric catalyst system. The combination of a hard phenoxide and a soft thioether donor in a chiral framework could offer unique reactivity and selectivity.

Hydrogenation of Aromatic Systems

The catalytic hydrogenation of phenols to the corresponding cyclohexanols and cyclohexanones is a significant industrial process. osti.govchemrxiv.orgnih.gov The reaction is typically carried out using heterogeneous catalysts, such as palladium, rhodium, or ruthenium supported on materials like carbon, alumina, or silica. osti.govnih.govmdpi.com The nature and position of substituents on the phenol ring can significantly influence the reaction rate and the selectivity towards either the cyclohexanone (B45756) or the cyclohexanol (B46403) product.

Studies on the hydrogenation of various para-substituted phenols show that the electronic and steric properties of the substituent affect the catalyst's performance. For example, in the hydrogenation of p-cresol (B1678582), high selectivity to 4-methyl-cyclohexanone can be achieved with a Pd/γ-Al2O3 catalyst. osti.govchemrxiv.org The reaction rate for substituted phenols often follows the order: phenol > m-cresol (B1676322) > p-cresol > o-cresol, suggesting that steric hindrance and electronic effects play a crucial role. researchgate.net

Given these trends, the hydrogenation of this compound would be expected to yield a mixture of 4-(butylsulfanyl)cyclohexanone and 4-(butylsulfanyl)cyclohexanol. The sulfur atom in the butylsulfanyl group could potentially interact with the catalyst surface, which might influence the reaction's selectivity and rate. The table below summarizes findings for the hydrogenation of various para-substituted phenols, providing a basis for predicting the behavior of this compound.

SubstrateCatalystSolventTemperature (°C)Pressure (bar)Major Product(s)Reference
p-CresolPd/γ-Al2O3Water120-180Ambient4-Methylcyclohexanone osti.govchemrxiv.org
p-tert-Butylphenol5 wt% Pd/Al2O3Isopropanol8020trans-4-tert-Butylcyclohexanol nih.gov
4-(4'-trans-n-propylcyclohexyl)-phenolPd on charcoalNon-polar solvent--4-(4-propylcyclohexyl)-cyclohexanone researchgate.net
CatecholPd/Al2O3-TiO2Ethanol20020Cyclohexanediol, O-hydroxycyclohexanone mdpi.com

Based on this data, the hydrogenation of this compound over a palladium catalyst would likely proceed to the corresponding cyclohexanone and/or cyclohexanol derivatives under moderate conditions. The sulfur atom might require careful selection of catalyst to avoid catalyst poisoning, a known issue with sulfur-containing compounds.

Influence on Reaction Selectivity and Efficiency

Based on the available research, it is not possible to provide a detailed article on the environmental fate and degradation mechanisms of this compound. Extensive searches for specific data on its photodegradation, hydrolysis, chemical oxidation, and biodegradation yielded no results for this particular compound.

The scientific literature accessible through the search results focuses on the degradation pathways of related compounds such as phenol, 4-tert-butylphenol, 4-chlorophenol, and other bisphenols. Therefore, constructing an article that adheres to the specific outline and focuses solely on this compound cannot be accomplished at this time due to a lack of available scientific studies.

Environmental Fate and Degradation Mechanisms of 4 Butylsulfanyl Phenol

Biotic Degradation Pathways

Enzyme Systems Involved in Xenobiotic Metabolism (e.g., meta- and ortho-cleavage pathways)

The biotransformation of xenobiotic compounds such as 4-(butylsulfanyl)phenol in organisms is a defensive mechanism to detoxify and eliminate foreign substances. wikipedia.org This metabolism is broadly categorized into three phases. wikipedia.org Phase I reactions introduce or expose functional groups (like hydroxyl groups) on the xenobiotic, often catalyzed by cytochrome P450 oxidases. wikipedia.orgnih.gov Phase II involves conjugating these modified compounds with polar molecules (e.g., glucuronic acid, sulfate) to increase water solubility, facilitated by transferase enzymes. wikipedia.orgmhmedical.com Finally, in Phase III, the conjugated xenobiotics are transported out of the cells. wikipedia.org

In the environment, particularly in soil and water, microbial degradation is a primary mechanism for breaking down phenolic compounds. nih.gov The aerobic biodegradation of phenols by microorganisms typically begins with the conversion of the phenol (B47542) into catechol, a central intermediate. ums.edu.mymdpi.comresearchgate.net This initial step is catalyzed by phenol hydroxylase enzymes, which use molecular oxygen to add a second hydroxyl group to the aromatic ring. ums.edu.myresearchgate.netfrontiersin.org

Once catechol is formed, the aromatic ring is cleaved, a critical step that can proceed via two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway. nih.govmdpi.comfrontiersin.org

Ortho-cleavage Pathway: Also known as the β-ketoadipate pathway, this process involves the cleavage of the bond between the two hydroxyl groups of the catechol ring. mdpi.com This reaction is catalyzed by the enzyme catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid. ums.edu.mymdpi.comresearchgate.net This intermediate is then further metabolized into compounds that can enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle. nih.govfrontiersin.org

Meta-cleavage Pathway: In this pathway, the cleavage of the catechol ring occurs at the bond adjacent to one of the hydroxyl groups. mdpi.com The key enzyme responsible is catechol 2,3-dioxygenase, which converts catechol into 2-hydroxymuconic semialdehyde. nih.govums.edu.my Subsequent enzymatic reactions process this intermediate into metabolites that can also enter the cell's central metabolism. nih.gov

The specific pathway utilized by a microorganism can depend on the species and the specific phenolic substrate. nih.govmdpi.com For example, studies on Pseudomonas fluorescens have shown a preference for the meta-cleavage pathway for phenol degradation. nih.govresearchgate.net In contrast, some Arthrobacter species have been reported to utilize the ortho-cleavage pathway. mdpi.com While direct enzymatic studies on this compound are not extensively documented, the established pathways for phenol and alkylphenols provide the fundamental framework for its expected microbial degradation.

Enzyme SystemPhase/PathwayRole in Phenolic Compound DegradationKey Enzyme(s)
Cytochrome P450 MonooxygenasesPhase I MetabolismIntroduces hydroxyl groups onto the aromatic ring, a primary activation step. wikipedia.orgmdpi.comCYP2E1, CYP2F2 nih.gov
Phenol HydroxylaseAerobic Microbial Degradation (Initial Step)Converts phenol derivatives to catechol derivatives. mdpi.comresearchgate.netfrontiersin.orgPhenol hydroxylase frontiersin.org
Ortho-cleavage PathwayAerobic Microbial Degradation (Ring Cleavage)Cleaves the catechol ring between the two hydroxyl groups. mdpi.comCatechol 1,2-dioxygenase ums.edu.mymdpi.com
Meta-cleavage PathwayAerobic Microbial Degradation (Ring Cleavage)Cleaves the catechol ring adjacent to a hydroxyl group. mdpi.comCatechol 2,3-dioxygenase nih.govums.edu.my
Transferases (e.g., GSTs)Phase II MetabolismConjugates activated xenobiotics with polar molecules to facilitate excretion. wikipedia.orgGlutathione S-transferases (GSTs) wikipedia.org

Computational Prediction of Environmental Degradation Pathways

Predicting the environmental fate of chemicals like this compound is crucial for assessing their persistence and potential ecological impact. nih.gov Computational models offer a valuable, cost-effective alternative to experimental studies for forecasting biodegradation pathways and rates. nih.govdigitellinc.com These methods utilize the molecular structure of a compound to estimate its susceptibility to various degradation mechanisms. scilit.com

One prominent approach is the development of Quantitative Structure-Property Relationship (QSPR) models. scilit.com QSPR models establish a mathematical relationship between the chemical structure of a compound (represented by molecular descriptors) and its observed environmental properties, such as degradation rate. scilit.com By training these models on datasets of known compounds, they can predict the behavior of new or untested chemicals.

More sophisticated computational frameworks have been designed to predict entire biodegradation pathways. For instance, systems like the Biocatalysis/Biodegradation of Non-Standard Chemicals (BNICE) framework can generate comprehensive reaction networks for xenobiotic compounds. nih.gov BNICE applies a set of generalized enzyme reaction rules to a starting compound, iteratively predicting potential metabolites and building a network of possible degradation routes. nih.gov This approach has successfully reproduced known biodegradation pathways for various pollutants and has even suggested novel, thermodynamically feasible routes. nih.gov

Machine learning algorithms, such as random forest models, are also being employed to predict the degradation behavior of chemicals. digitellinc.com These models can be trained on large, curated datasets from scientific literature, encompassing diverse chemical structures and environmental conditions, to predict degradation profiles over time. digitellinc.com Furthermore, computational tools based on enzyme promiscuity, such as RetroPath RL, can predict novel degradation pathways by exploring the potential of existing microbial enzymes to act on new substrates. nih.gov This method has been used to expand the known metabolic space of phenolic compounds within the human gut microbiota, demonstrating its potential for environmental applications. nih.gov

Computational ApproachDescriptionApplication in Degradation Prediction
Quantitative Structure-Property Relationship (QSPR)Establishes statistical models linking molecular structure to chemical properties. scilit.comPredicts degradation rates and half-lives based on molecular descriptors.
Pathway Prediction Frameworks (e.g., BNICE)Uses generalized enzyme reaction rules to generate potential biodegradation networks for a target compound. nih.govPredicts step-by-step degradation pathways, identifying potential intermediates and final products. nih.gov
Machine Learning (e.g., Random Forest)Algorithms trained on large datasets to recognize patterns and make predictions. digitellinc.comPredicts degradation profiles and classifies compounds based on their biodegradability under various environmental conditions. digitellinc.com
Enzyme Promiscuity Prediction (e.g., RetroPath RL)Predicts novel metabolic reactions by considering the potential for enzymes to catalyze reactions with non-native substrates. nih.govIdentifies previously unknown degradation pathways for xenobiotics by leveraging existing knowledge of microbial enzymes. nih.gov
Quantum Chemistry MethodsUses first principles of quantum mechanics to model reaction energies and mechanisms. purdue.eduElucidates the mechanistic details of specific degradation reactions and assesses their thermodynamic feasibility. purdue.edu

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Butylsulfanyl)phenol, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution, where phenol reacts with butylsulfanyl chloride in the presence of a base (e.g., NaOH). Alternatively, thiol-ene click chemistry under UV irradiation may offer regioselectivity. Reaction optimization should consider solvent polarity (e.g., DMF vs. ethanol), temperature (40–80°C), and stoichiometric ratios to minimize byproducts like disulfides. Kinetic monitoring via TLC or HPLC is recommended .

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the butylsulfanyl substitution pattern (e.g., δ ~2.5 ppm for S-CH2_2).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (C10_{10}H14_{14}OS, exact mass 182.0818).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 270 nm) quantifies purity (>98%).
  • Melting Point Analysis : Compare observed values (literature range 45–48°C) to validate crystallinity .

Q. How should researchers handle this compound safely in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation of volatile byproducts. Store in amber glass under inert gas (N2_2) at 4°C to inhibit oxidation. Dispose of waste via neutralization with 10% NaHCO3_3 followed by incineration, adhering to local regulations .

Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?

  • Methodological Answer : Conduct OECD-compliant tests:

  • Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100.
  • Chromosomal Aberration Assay : Use mammalian cells (e.g., CHO-K1) with metabolic activation (S9 mix).
  • MTT Assay : Evaluate cytotoxicity in human hepatocytes (IC50_{50} determination). Include positive controls (e.g., mitomycin C) and statistical validation (ANOVA, p < 0.05) .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the crystal structure of this compound?

  • Methodological Answer : Use SHELXL for refinement against X-ray diffraction data. Address disordered butyl chains via PART instructions and restraint parameters (DFIX, SIMU). Validate with R-factor convergence (<5%) and Hirshfeld surface analysis. Pair with DFT calculations (Gaussian 16, B3LYP/6-311++G**) to optimize geometry and compare bond lengths/angles .

Q. What strategies improve regioselectivity in electrophilic aromatic substitution reactions involving this compound?

  • Methodological Answer : The electron-donating butylsulfanyl group directs electrophiles to the para position. For meta substitution, employ bulky directing groups (e.g., -SiMe3_3) or Friedel-Crafts acylation under Lewis acid catalysis (AlCl3_3). Monitor reaction progress via in situ IR spectroscopy (C=O stretch at ~1680 cm1^{-1}) .

Q. How does the sulfanyl group influence the antioxidant activity of this compound in radical scavenging assays?

  • Methodological Answer : Compare DPPH/ABTS radical scavenging efficacy against unsubstituted phenol. Use ESR spectroscopy to quantify radical adduct formation (g-factor ~2.005). Correlate results with Hammett σ+^+ values to assess electronic effects. Note that the butyl chain may enhance lipid solubility in membrane models (e.g., liposomes) .

Q. What are the challenges in scaling up this compound synthesis while maintaining green chemistry principles?

  • Methodological Answer : Replace volatile solvents (e.g., DCM) with ionic liquids or cyclopentyl methyl ether (CPME). Optimize catalytic systems (e.g., Bi(OTf)3_3) for atom economy. Perform life-cycle assessment (LCA) to quantify waste generation. Continuous flow reactors improve heat/mass transfer and reduce reaction time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.